dl-Codamine

Description

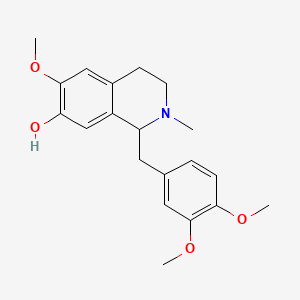

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKORHWXYDBSYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871988 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Codamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5977-85-5, 21040-59-5 | |

| Record name | Codamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Codamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CODAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D6TH19ZX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Codamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 127 °C | |

| Record name | (S)-Codamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of dl-Codamine in Papaver somniferum: A Technical Guide for Scientific Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the benzylisoquinoline alkaloid (BIA) dl-Codamine within the opium poppy, Papaver somniferum. Moving beyond a general overview, this document elucidates the specific enzymatic steps, key intermediates, and regulatory logic governing the formation of this crucial precursor to papaverine and laudanosine. We detail the sequential O-methylations transforming the central BIA intermediate, (S)-Reticuline, into this compound, with a focus on the promiscuous and pivotal O-methyltransferase, SOMT1. This guide synthesizes current biochemical knowledge with actionable experimental protocols for enzyme characterization and metabolite analysis, designed for researchers in alkaloid biosynthesis, synthetic biology, and pharmaceutical development.

Introduction: Situating Codamine in the BIA Landscape

The opium poppy, Papaver somniferum, is a sophisticated biochemical factory, producing over 80 distinct benzylisoquinoline alkaloids (BIAs).[1][2] While the morphinan alkaloids like morphine and codeine are the most renowned, other BIA branches yield compounds of significant pharmacological value, such as the vasodilator papaverine and the antitussive noscapine.[3] this compound exists as a key intermediate in a branch pathway originating from the central precursor, (S)-Reticuline. Its biosynthesis is a critical juncture, channeling metabolic flow towards the formation of laudanosine and, subsequently, papaverine.[4] Understanding the precise enzymatic control of Codamine formation is paramount for efforts in metabolic engineering aimed at enhancing the production of specific, high-value BIAs.

The Core Pathway: From (S)-Reticuline to this compound

The biosynthesis of this compound is not a singular event but a multi-step process of sequential, regiospecific methylations of the precursor (S)-Reticuline. This pathway is characterized by the stepwise addition of methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM), catalyzed by a series of O-methyltransferases (OMTs).[5][6]

The established pathway proceeds as follows:

-

(S)-Reticuline → (S)-Laudanine: The journey begins with the methylation of the 7-hydroxyl group of (S)-Reticuline. This reaction is catalyzed by (R,S)-Reticuline 7-O-methyltransferase (7OMT) , yielding (S)-Laudanine.[7] This enzyme effectively commits the reticuline molecule to the papaverine/laudanosine branch of the BIA pathway.

-

(S)-Laudanine → (S)-Codamine: The subsequent and defining step is the methylation of the 4'-hydroxyl group of (S)-Laudanine. Recent comprehensive transcriptomic and biochemical analyses have identified a remarkably versatile enzyme, Scoulerine O-methyltransferase 1 (SOMT1) , as the catalyst for this transformation.[5][6] This enzymatic action produces (S)-Codamine (7,4'-di-O-methyl-(S)-Reticuline).

-

(S)-Codamine → (S)-Laudanosine: The pathway continues with the final O-methylation at the 3'-hydroxyl position of (S)-Codamine, also catalyzed by the promiscuous SOMT1 enzyme, to produce (S)-Laudanosine.[5][6]

The term "this compound" refers to a racemic mixture of the (S) and (R) enantiomers. While the primary pathway proceeds through (S)-Reticuline, the presence of (R)-Reticuline in P. somniferum suggests a parallel pathway likely exists, utilizing the same enzymes to produce (R)-Codamine.

Pathway Visualization

The logical flow from the central intermediate (S)-Reticuline to (S)-Laudanosine, highlighting the position of Codamine, is depicted below.

Caption: Biosynthetic route from (S)-Reticuline to (S)-Laudanosine.

Key Enzymes: Catalytic Properties and Substrate Specificity

The specificity and efficiency of the O-methyltransferases are the core determinants of metabolic flux through the Codamine pathway. While 7OMT shows high specificity for the first step, the discovery of SOMT1 revealed a case of enzymatic promiscuity crucial for the pathway's completion.

| Enzyme | Gene Name | Substrate(s) | Product(s) | Catalytic Efficiency (kcat/Km) | Optimal pH | Optimal Temp. | Source |

| (R,S)-Reticuline 7-O-methyltransferase (7OMT) | 7OMT | (S)-Reticuline, (R)-Reticuline | (S)-Laudanine, (R)-Laudanine | 4.5 sec⁻¹ mM⁻¹ ((S)-Reticuline) | 7.0 - 9.5 | 35°C | [7] |

| Scoulerine O-methyltransferase 1 (SOMT1) | SOMT1 | (S)-Reticuline, (S)-Laudanine, (S)-Codamine, (S)-Norreticuline, (S)-Scoulerine | (S)-Laudanine, (S)-Codamine, (S)-Laudanosine, (S)-Tetrahydropapaverine, etc. | High substrate affinity reported | Not Specified | Not Specified | [5][6] |

Causality Behind Enzymatic Function:

-

7OMT: This enzyme acts as a gatekeeper. Its primary role is to methylate the 7-hydroxyl group of reticuline. This specificity is critical because it prevents reticuline from being immediately shunted into other major pathways, such as the one leading to morphine via the action of the berberine bridge enzyme (BBE) on (S)-Reticuline.[8]

-

SOMT1: This enzyme demonstrates remarkable substrate promiscuity. Initially identified for its role in noscapine biosynthesis (methylating scoulerine), it was subsequently shown to efficiently perform sequential 3'- and 7-O-methylations on both (S)-reticuline and (S)-norreticuline to yield laudanosine and tetrahydropapaverine, respectively.[5][6] This multi-functionality is a highly efficient metabolic strategy, allowing a single enzyme to catalyze multiple, sequential steps in a pathway, thereby conserving genetic and protein synthesis resources. The ability of SOMT1 to accept (S)-Laudanine as a substrate is the critical link to forming (S)-Codamine.

Experimental Methodologies

Elucidating the Codamine biosynthetic pathway requires robust methods for enzyme characterization and metabolite quantification. The following protocols represent standard, validated approaches in the field.

Protocol: Recombinant Expression and Purification of P. somniferum OMTs

Causality: Heterologous expression in E. coli is the standard for obtaining pure, active enzyme for biochemical characterization, free from other plant proteins that could confound activity assays. The His-tag enables a straightforward and highly specific purification process.

Workflow Diagram

Caption: Workflow for recombinant OMT expression and purification.

Step-by-Step Methodology:

-

Cloning: Synthesize or PCR-amplify the full-length coding sequence of the target OMT (e.g., 7OMT, SOMT1) from P. somniferum cDNA. Clone the sequence into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

-

Expression: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C. Use this starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.

-

Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C with shaking.

-

Harvesting and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris. Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound His-tagged protein using an Elution Buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Immediately exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column (e.g., PD-10) to remove imidazole.

-

Validation: Confirm purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay. Store at -80°C.

Protocol: In Vitro OMT Enzyme Activity Assay

Causality: This assay directly measures the catalytic activity of the purified enzyme by quantifying the product formed over time. HPLC is used for its ability to separate structurally similar alkaloids (substrate, product, and potential side-products) and provide accurate quantification.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a standard reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM Dithiothreitol (DTT)

-

500 µM S-adenosyl-L-methionine (SAM)

-

200 µM Alkaloid Substrate (e.g., (S)-Laudanine to test for Codamine formation)

-

1-5 µg of purified recombinant OMT

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 35°C for 30-60 minutes. The incubation time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol or by adding a strong base like 2 M NaOH. Vortex briefly.

-

Extraction (Optional but Recommended): For cleaner samples, adjust the pH to ~9 with Na₂CO₃ and extract the alkaloids with 3 volumes of ethyl acetate. Vortex thoroughly, centrifuge, and carefully transfer the organic layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen.

-

Sample Preparation for HPLC: Reconstitute the reaction mixture (or the dried extract) in 100 µL of the HPLC mobile phase. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Analyze the sample using a reverse-phase HPLC system.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) is often effective.[9] For example, a linear gradient from 10% to 60% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.[9]

-

-

Quantification: Identify and quantify the product peak (e.g., Codamine) by comparing its retention time and peak area to an authentic chemical standard. Calculate specific activity based on the amount of product formed per unit time per amount of enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound in Papaver somniferum is a finely tuned process, primarily orchestrated by two key O-methyltransferases: 7OMT and the promiscuous SOMT1. The elucidation of this pathway, particularly the multifunctional role of SOMT1, provides a clear roadmap for understanding the production of papaverine-type alkaloids. This knowledge is not merely academic; it forms the foundation for targeted metabolic engineering. By manipulating the expression levels of these OMTs—for instance, through overexpression or gene silencing techniques like VIGS[5]—it is now feasible to modulate the alkaloid profile of the poppy. Future research will likely focus on the structural biology of these enzymes to understand the basis of their substrate specificity and on reconstituting this pathway in heterologous systems like yeast for controlled, cell-factory-based production of Codamine and its valuable derivatives.

References

-

Desgagné-Penix, I., Farrow, S. C., Cram, D., Nowak, J., & Facchini, P. J. (2012). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. Plant Physiology, 159(2), 659–674. [Link]

-

Desgagné-Penix, I., Farrow, S. C., Cram, D., Nowak, J., & Facchini, P. J. (2012). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. Plant Physiology, 159(2), 659–674. [Link]

-

Desgagné-Penix, I., Farrow, S. C., Cram, D., Nowak, J., & Facchini, P. J. (2012). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. ResearchGate. [Link]

-

Cabry, M. P., et al. (2019). Structure of Papaver somniferum O-Methyltransferase 1 Reveals Initiation of Noscapine Biosynthesis with Implications for Plant Natural Product Methylation. ACS Catalysis, 9(5), 3846–3857. [Link]

-

Ounaroon, A., Decker, G., Schmidt, J., Lottspeich, F., & Kutchan, T. M. (2003). (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum--cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy. The Plant Journal, 36(6), 808–819. [Link]

-

D'Andrea, A., et al. (2018). Papaver somniferum L. taxonomy, uses and new insight in poppy alkaloid pathways. ResearchGate. [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305–1312. [Link]

-

Weid, M., Ziegler, J., & Kutchan, T. M. (2004). The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum. Proceedings of the National Academy of Sciences, 101(38), 13957–13962. [Link]

-

Gibitz Eisath, N., Sturm, S., & Stuppner, H. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. [Link]

-

Gibitz Eisath, N., Sturm, S., & Stuppner, H. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Thieme Connect. [Link]

-

Ounaroon, A., Frick, S., & Kutchan, T. M. (2005). MOLECULAR GENETIC ANALYSIS OF AN O-METHYLTRANSFERASE OF THE OPIUM POPPY PAPAVER SOMNIFERUM. Acta Horticulturae, (675), 167-171. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MOLECULAR GENETIC ANALYSIS OF AN O-METHYLTRANSFERASE OF THE OPIUM POPPY PAPAVER SOMNIFERUM - ishs [ishs.org]

- 3. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of dl-Codamine

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of dl-Codamine

Abstract

This guide provides a comprehensive technical examination of this compound, a benzylisoquinoline alkaloid. As a racemic mixture, this compound presents a fascinating case study in stereochemistry, the understanding of which is paramount for applications in pharmacology and drug development. This document delineates the molecule's core chemical structure, explores the nuances of its stereoisomers, and outlines the definitive experimental methodologies required for its complete structural and stereochemical characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal reasoning behind analytical choices, ensuring that the described protocols are robust and self-validating. It is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this compound.

Introduction: The Significance of Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) are a large and diverse class of plant secondary metabolites, renowned for their significant and varied pharmacological activities. Codamine is a member of this family, naturally found in plants such as Papaver somniferum and Polyalthia species.[1] Its structure serves as a precursor in the biosynthesis of other more complex alkaloids, including morphine and codeine.[2][3] Understanding the foundational structure and stereochemistry of molecules like Codamine is a critical prerequisite for the rational design of novel therapeutics and for quality control in natural product chemistry. This guide focuses specifically on This compound , the racemic form of the molecule, which is an equal mixture of its two non-superimposable mirror-image isomers, known as enantiomers.[4]

Elucidation of the Core Chemical Structure

The chemical identity of a molecule is defined by its atomic composition and connectivity. For Codamine, this is established through a combination of spectroscopic and analytical techniques.

Molecular Formula and Physicochemical Properties

The fundamental properties of Codamine are summarized below. These data are essential for sample handling, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₄ | [1][5] |

| Molecular Weight | 343.4 g/mol | [1][5] |

| IUPAC Name (Racemate) | 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |

| Core Scaffold | Benzyltetrahydroisoquinoline | [5] |

| Physical Description | Solid | [1] |

| Melting Point | 126 - 127 °C | [1] |

The Benzyltetrahydroisoquinoline Scaffold

Codamine is built upon a benzyltetrahydroisoquinoline framework. This structure consists of a tetrahydroisoquinoline ring system substituted at the C1 position with a benzyl group. Key functional groups attached to this scaffold dictate its chemical behavior and biological interactions:

-

A tertiary amine within the isoquinoline ring (N-methylated).

-

A phenolic hydroxyl group at the C7 position.

-

Three methoxy (aromatic ether) groups at C6, C3', and C4'.

These functional groups are readily identifiable using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy for functional group fingerprinting and confirmed with Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

The Stereochemistry of Codamine: A Tale of Two Enantiomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral.[7][8] The biological activity of a drug can reside in one enantiomer, while the other may be inactive or even contribute to undesirable side effects.[9]

The C1 Chiral Center

The source of stereoisomerism in Codamine is a single stereocenter (or chiral center) at the C1 position of the tetrahydroisoquinoline ring. This carbon atom is bonded to four different substituents, making it asymmetric and giving rise to two distinct spatial arrangements that are mirror images of each other. These non-superimposable mirror images are called enantiomers.

Absolute Configuration: (S)-(+)-Codamine and (R)-(-)-Codamine

The two enantiomers of Codamine are distinguished by their absolute configuration, assigned using the Cahn-Ingold-Prelog (R/S) priority rules, and by the direction in which they rotate plane-polarized light (dextrorotatory (+) or levorotatory (-)).

-

(S)-(+)-Codamine: The enantiomer with the (S) configuration at the C1 position. It is dextrorotatory, meaning it rotates plane-polarized light to the right. Its full IUPAC name is (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol.[5]

-

(R)-(-)-Codamine: The enantiomer with the (R) configuration at the C1 position. It is levorotatory, rotating plane-polarized light to the left.

The Racemate: this compound

The prefix "dl-" or "(±)-" signifies a racemic mixture (or racemate), which is a 1:1 molar mixture of the two enantiomers.[4] this compound is therefore composed of 50% (S)-(+)-Codamine and 50% (R)-(-)-Codamine. A key property of a racemate is its lack of optical activity; the equal and opposite optical rotations of the two enantiomers cancel each other out, resulting in a net rotation of zero.[10] In the solid state, racemates can crystallize as a conglomerate (a mechanical mixture of separate enantiomeric crystals) or as a racemic compound (a homogenous solid where both enantiomers are present in the same unit cell).[10][11]

Experimental Workflows for Characterization

A robust characterization of this compound requires a multi-technique approach to confirm not only its structure but also its stereochemical composition. The following protocols represent a self-validating system for complete analysis.

Protocol 1: Structural Confirmation via NMR and High-Resolution Mass Spectrometry

Rationale: This workflow confirms the molecular formula and atomic connectivity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, validating the elemental composition, while Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the complete chemical structure.[6]

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

HRMS Analysis (LC-MS/MS):

-

Inject the sample into an LC-MS/MS system equipped with a high-resolution analyzer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Validation: The measured exact mass should be within 5 ppm of the theoretical mass calculated for C₂₀H₂₅NO₄ (343.1784).[1]

-

-

NMR Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Analysis: Assign protons, paying attention to chemical shifts, integration values, and coupling constants to map proton-proton connectivities.

-

¹³C NMR Analysis: Identify all 20 unique carbon signals. The chemical shifts will confirm the presence of aromatic carbons, methoxy groups, and aliphatic carbons of the tetrahydroisoquinoline ring.

-

2D NMR Analysis: Use COSY, HSQC, and HMBC spectra to unambiguously connect the entire carbon skeleton and assign all proton and carbon signals, confirming the benzyltetrahydroisoquinoline structure.

-

Validation: The combined NMR data must be fully consistent with the proposed structure of Codamine. The spectrum of the dl-racemate will be identical to that of a single enantiomer, as NMR is not an inherently chiral technique without special additives.[12]

-

Protocol 2: Enantiomeric Separation and Purity Analysis using Chiral HPLC

Rationale: While standard HPLC cannot separate enantiomers, High-Performance Liquid Chromatography on a Chiral Stationary Phase (CSP) is the benchmark method for resolving a racemate into its constituent enantiomers.[12][13] This allows for the confirmation of the racemic nature of the sample and can quantify the enantiomeric excess (ee) if the mixture is not perfectly 50:50.

Methodology:

-

Column Screening (Method Development):

-

Prepare a standard solution of this compound (~1 mg/mL) in the mobile phase.

-

Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating alkaloid enantiomers.[13]

-

Test different mobile phase compositions (e.g., hexane/isopropanol or methanol/acetonitrile with additives like diethylamine) to achieve baseline separation of the two enantiomer peaks.

-

-

Method Validation:

-

Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

-

Sample Analysis:

-

Inject the this compound sample.

-

Validation: A chromatogram showing two peaks with equal area and baseline resolution confirms the sample is a racemate (ee = 0%). The relative retention times will correspond to the (S) and (R) enantiomers.

-

Protocol 3: Determination of Absolute Configuration via Single-Crystal X-ray Crystallography

Rationale: While chiral HPLC separates enantiomers, it does not identify which peak corresponds to the (R) or (S) configuration. Single-crystal X-ray crystallography is the definitive, unambiguous technique for determining the absolute configuration of a chiral molecule.[14][15] It provides a direct three-dimensional map of the electron density in the crystal.

Methodology:

-

Crystallization: Grow a high-quality single crystal of one of the enantiomers (obtained from preparative chiral HPLC separation). This is often the most challenging, rate-limiting step.[15]

-

Data Collection:

-

Mount a suitable crystal on an X-ray diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[14]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data.

-

-

Absolute Configuration Determination:

-

Analyze the anomalous dispersion effects in the diffraction data (Flack parameter calculation).

-

Validation: A Flack parameter value close to zero for the proposed (S) or (R) configuration confirms the absolute stereochemistry with high confidence. The resulting 3D model provides incontrovertible proof of the molecule's spatial arrangement.

-

Conclusion

This compound is a benzylisoquinoline alkaloid defined by its C₂₀H₂₅NO₄ molecular formula and a single chiral center at the C1 position. As a racemate, it exists as an equimolar mixture of its (S)-(+)- and (R)-(-)-enantiomers. A thorough understanding of its chemical structure and, critically, its stereochemistry is essential for any scientific investigation or development effort. The application of a synergistic workflow, combining high-resolution mass spectrometry, comprehensive NMR analysis, chiral chromatography, and single-crystal X-ray crystallography, provides a self-validating system for the complete and unambiguous characterization of this important natural product. This rigorous analytical approach ensures the scientific integrity required for advanced research and drug development.

References

-

ACETO, M. D., et al. (1981). Comparative studies of the pharmacological effects of the d- and l-isomers of codeine. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

National Center for Biotechnology Information. (+)-Codamine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

-

El-Sabae, H., & El-Gendy, M. A. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Available at: [Link]

-

Wikipedia. Codeine. Wikipedia. Available at: [Link]

-

SlideShare. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. Available at: [Link]

-

MSJChem. (2016). D.3 Synthesis of codeine and diamorphine (SL). YouTube. Available at: [Link]

-

National Center for Biotechnology Information. Codeine. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (2010). The Magnus Synthesis of (±)-Codeine. Available at: [Link]

-

ResearchGate. (2021). Chiral Alkaloid Analysis. Available at: [Link]

-

ResearchGate. (2018). Structure of morphine (a), codeine (b), and hydrocodone (c). Available at: [Link]

-

National Institute of Standards and Technology. Codeine. NIST WebBook. Available at: [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. PubMed Central. Available at: [Link]

-

American Chemical Society. (2010). Codeine. Available at: [Link]

-

CAS Common Chemistry. (+)-Codamine. CAS. Available at: [Link]

-

Wiley-VCH. Codeine. SpectraBase. Available at: [Link]

-

Pretsch, E., et al. (2023). Cocrystal of Codeine and Cyclopentobarbital. MDPI. Available at: [Link]

-

ResearchGate. (2009). Biosynthesis of morphine and codeine. Available at: [Link]

-

PharmaCompass. CODAMINE. PharmaCompass. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2021). Effects of Stereoisomers on Drug Activity. Available at: [Link]

-

Wikipedia. Heterocodeine. Wikipedia. Available at: [Link]

-

ResearchGate. (2004). Biosynthesis of morphine and codeine. Available at: [Link]

-

Journal of the American Pharmaceutical Association. (1956). UNIT CELL, SPACE GROUP, AND INDEXED X-RAY DIFFRACTION POWDER DATA FOR CERTAIN NARCOTICS: I. CODEINE MONOHYDRATE, CODEINE (ANHYDR). Available at: [Link]

-

Royal Society of Chemistry. (2014). On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size. CrystEngComm. Available at: [Link]

-

ResearchGate. (2018). Surface-enhanced Raman Spectroscopy for Trace Identification of Controlled Substances: Morphine, Codeine, and Hydrocodone. Available at: [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

-

Wikipedia. Racemic mixture. Wikipedia. Available at: [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

-

University of Alberta. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. Available at: [Link]

-

Chemistry For Everyone. (2024). How Do Stereoisomers Affect Drug Activity?. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (2008). X-Ray Crystallography of Chemical Compounds. PubMed Central. Available at: [Link]

-

PubMed. (1994). Synthesis and ligand binding of cocaine isomers at the cocaine receptor. Available at: [Link]

-

National Center for Biotechnology Information. (-)-Codeine phosphate. PubChem. Available at: [Link]

-

SciSpace. (1998). Racemic drugs: racemic mixture, racemic compound, or pseudoracemate?. Available at: [Link]

-

Wikipedia. Dihydrocodeine. Wikipedia. Available at: [Link]

Sources

- 1. This compound | C20H25NO4 | CID 89421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Racemic mixture - Wikipedia [en.wikipedia.org]

- 5. (+)-Codamine | C20H25NO4 | CID 20056510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. youtube.com [youtube.com]

- 9. fda.gov [fda.gov]

- 10. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate [sites.ualberta.ca]

- 11. scispace.com [scispace.com]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of a Benzylisoquinoline Alkaloid: A Proposed Pharmacological Profile of dl-Codamine

Abstract

dl-Codamine, a benzylisoquinoline alkaloid identified in Papaver somniferum, represents a molecule of structural interest within a class of compounds renowned for their diverse and potent pharmacological activities.[1] Despite its documented presence in this pharmacologically significant plant, the specific pharmacological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. This technical guide, therefore, deviates from a retrospective summary and instead presents a prospective framework for the systematic pharmacological evaluation of this compound. By leveraging established methodologies for the characterization of novel bioactive compounds, particularly those with structural similarities to known opioids and other centrally active agents, we delineate a comprehensive research plan. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a scientifically grounded roadmap for elucidating the potential therapeutic relevance of this compound.

Introduction: The Enigmatic Identity of this compound

This compound, with the chemical structure 1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, belongs to the vast and structurally diverse family of benzylisoquinoline alkaloids (BIAs).[1] This class of natural products has yielded a plethora of medicinally vital compounds, including the analgesic morphine, the antitussive codeine, and the antimicrobial berberine.[2] The shared benzylisoquinoline backbone across these molecules underscores the potential for this compound to possess significant biological activity.

While its chemical identity is established (CAS 5977-85-5), its pharmacological effects are not. The structural relationship to morphinan alkaloids like codeine, which are also found in Papaver somniferum, suggests that the opioid receptor system is a logical primary target for investigation.[3] However, the broader class of BIAs is known to interact with a wide array of physiological targets, necessitating a comprehensive and unbiased screening approach.[4]

This guide will outline a multi-tiered strategy for the pharmacological characterization of this compound, commencing with its isolation or synthesis, proceeding through in vitro receptor profiling and functional analysis, and culminating in preliminary in vivo assessments.

Foundational Steps: Sourcing and Purity of this compound

A prerequisite for any pharmacological investigation is the availability of a highly purified and well-characterized sample of the test compound. For this compound, this can be achieved through two primary routes:

-

Isolation from Natural Sources: Extraction and purification from Papaver somniferum or other plant sources where it has been identified. This process would involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate this compound from the complex alkaloid mixture.[4]

-

Chemical Synthesis: A de novo chemical synthesis would provide a scalable and potentially more cost-effective source of the compound, while also allowing for the generation of analogs for structure-activity relationship (SAR) studies.

Regardless of the source, rigorous analytical characterization using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis is imperative to confirm the identity and purity of the this compound sample before initiating pharmacological assays.

In Vitro Pharmacological Profiling: Unveiling Molecular Targets

The initial phase of pharmacological characterization aims to identify the molecular targets with which this compound interacts. This is most efficiently achieved through a combination of receptor binding and functional assays.

Primary Target Screening: Opioid Receptor Family

Given the structural and biosynthetic proximity of this compound to known opioids, the primary hypothesis is an interaction with one or more opioid receptor subtypes (μ, δ, κ).[5]

-

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membrane preparations from cell lines stably expressing human recombinant μ, δ, or κ opioid receptors.

-

Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ).[6]

-

This compound stock solution of known concentration.

-

Non-specific binding control (e.g., naloxone).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Secondary Target Screening: Broad Receptor Panel

To ensure a comprehensive understanding of its pharmacological profile and to identify any off-target effects, this compound should be screened against a broad panel of receptors, ion channels, and transporters. Commercial services are available that offer screening against hundreds of molecular targets.

Functional Assays: From Binding to Biological Response

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction – whether this compound acts as an agonist, antagonist, or inverse agonist.

Given that opioid receptors are GPCRs, assays that measure downstream signaling events are appropriate.[5]

-

[³⁵S]GTPγS Binding Assay:

-

Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Procedure: Incubate receptor-expressing membranes with this compound and [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to the degree of G-protein activation.

-

-

cAMP Accumulation Assay:

-

Principle: Opioid receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Procedure: In cells expressing the target opioid receptor, stimulate adenylyl cyclase with forskolin and measure the ability of this compound to inhibit this cAMP production.

-

The results of these assays will provide the potency (EC50) and efficacy (Emax) of this compound at the target receptors.

In Vivo Pharmacological Evaluation: From Molecular to Systemic Effects

Following the in vitro characterization, in vivo studies in animal models are essential to understand the physiological effects of this compound.

Antinociceptive Activity

Based on a potential interaction with opioid receptors, assessing the analgesic properties of this compound is a primary focus.

-

Tail-Flick and Hot Plate Tests:

-

Principle: These assays measure the latency of a rodent to withdraw its tail or paw from a thermal stimulus. An increase in latency indicates an antinociceptive effect.[8]

-

Procedure: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) to mice or rats and measure the response latency at various time points.

-

-

Formalin Test:

-

Principle: This model assesses both acute and inflammatory pain. A biphasic pain response is induced by injecting formalin into the paw.

-

Procedure: Administer this compound prior to the formalin injection and quantify the reduction in licking and flinching behavior during both phases of the test.

-

Assessment of Side Effect Profile

A critical aspect of drug development is the evaluation of potential adverse effects. For a compound with potential opioid activity, key side effect assessments include:

-

Respiratory Depression: Measured using whole-body plethysmography in rodents.

-

Gastrointestinal Transit: Assessed by the charcoal meal transit test.

-

Sedation and Motor Impairment: Evaluated using the rotarod test.

-

Rewarding Properties and Abuse Potential: Investigated using the conditioned place preference (CPP) paradigm.

Data Presentation and Visualization

Quantitative Data Summary

The following tables should be populated with the experimental data obtained for this compound.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| μ-Opioid Receptor | |

| δ-Opioid Receptor |

| κ-Opioid Receptor | |

Table 2: In Vitro Functional Activity of this compound at Opioid Receptors

| Receptor Subtype | Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control) |

|---|---|---|---|

| μ-Opioid Receptor | [³⁵S]GTPγS | ||

| μ-Opioid Receptor | cAMP | ||

| δ-Opioid Receptor | [³⁵S]GTPγS | ||

| δ-Opioid Receptor | cAMP | ||

| κ-Opioid Receptor | [³⁵S]GTPγS |

| κ-Opioid Receptor | cAMP | | |

Table 3: In Vivo Antinociceptive Effects of this compound

| Pain Model | Route of Administration | ED50 (mg/kg) |

|---|---|---|

| Tail-Flick (Mouse) |

| Hot Plate (Mouse) | | |

Diagrams

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Caption: Hypothetical signaling pathway of this compound as a μ-opioid receptor agonist.

Conclusion and Future Directions

The benzylisoquinoline alkaloid this compound stands as an uncharacterized natural product with the potential for significant pharmacological activity. Its structural similarity to known opioids makes the opioid receptor system a prime target for investigation. The experimental framework detailed in this guide provides a comprehensive, step-by-step approach to elucidate its receptor binding profile, functional activity, and in vivo effects.

The successful characterization of this compound could reveal a novel analgesic agent, a tool compound for studying the opioid system, or a scaffold for the development of new therapeutics. Furthermore, should this compound exhibit a unique pharmacological profile, such as biased agonism at an opioid receptor, it could represent a significant advancement in the quest for safer and more effective pain management. The exploration of this uncharted pharmacological territory is a scientifically compelling endeavor.

References

- Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (URL not available)

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. [Link]

-

Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate - MDPI. [Link]

- Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. (URL not available)

-

BIAdb: a curated database of benzylisoquinoline alkaloids - PMC. [Link]

-

Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. - R Discovery. [Link]

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers. [Link]

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (URL not available)

-

Atracurium | C53H72N2O12+2 | CID 47319 - PubChem. [Link]

-

1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropoxy)-3-oxopropyl) - Pharmaffiliates. [Link]

-

(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Acetoacetamide | C4H7NO2 | CID 80077 - PubChem - NIH. [Link]

-

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride - PubChem. [Link]

-

How is codeine metabolism primarily processed in the body? - Dr.Oracle. [Link]

-

How codeine metabolism affects its clinical use - The Pharmaceutical Journal. [Link]

-

Codeine and Morphine Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Metabolic pathways of codeine. | Download Scientific Diagram - ResearchGate. [Link]

-

Chemical structures and metabolic pathways of codeine and enzymes... - ResearchGate. [Link]

Sources

- 1. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ClinPGx [clinpgx.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of dl-Codamine

This guide provides a comprehensive framework for elucidating the mechanism of action of dl-Codamine, a benzylisoquinoline alkaloid with a currently under-characterized pharmacological profile. As researchers, scientists, and drug development professionals, our objective is to move beyond preliminary observations to a robust, mechanistic understanding of this compound's biological activity. This document eschews a rigid, templated approach in favor of a logical, iterative investigative strategy, grounded in established scientific principles and methodologies.

Part 1: Foundational Understanding and Hypothesis Generation

This compound is a racemic mixture of a benzylisoquinoline alkaloid.[1] While structurally related to compounds with known opioid activity, such as codeine, it is crucial to approach its pharmacological investigation without preconceived notions. The benzylisoquinoline scaffold is a privileged structure in pharmacology, giving rise to a wide array of biological activities, from antimicrobial and anticancer effects to modulation of central nervous system targets.[2][3][4]

Given the structural alerts within the this compound molecule and the known pharmacology of its chemical class, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Opioid Receptor Modulation. this compound may interact with one or more opioid receptor subtypes (μ, δ, κ) as an agonist, antagonist, or allosteric modulator.[5][6]

-

Hypothesis 2: Dopaminergic System Interaction. The benzylisoquinoline core is also present in compounds that interact with dopamine receptors. This compound could potentially bind to and modulate the function of D1-like or D2-like dopamine receptors.

-

Hypothesis 3: Multi-target Activity. It is plausible that this compound exhibits polypharmacology, interacting with both opioid and dopamine receptors, or other unforeseen molecular targets.

-

Hypothesis 4: Novel Mechanism of Action. this compound may act on a completely different target or pathway, a possibility that should not be discounted in the early stages of investigation.

This guide will systematically outline the experimental workflows required to test these hypotheses, starting with broad, high-throughput screening and progressively narrowing the focus to specific molecular interactions and signaling pathways.

Part 2: A Step-by-Step Investigative Workflow

The following experimental plan is designed to be a self-validating system, where the results of each stage inform the design and execution of the next.

Phase 1: Initial Target Screening and Profiling

The initial phase aims to broadly assess the interaction of this compound with a panel of receptors and enzymes to identify primary targets.

Experimental Protocol 1: Radioligand Binding Assays

This is the foundational experiment to determine if this compound directly interacts with our hypothesized receptor targets.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human opioid (μ, δ, κ) and dopamine (D1, D2) receptors, or from rodent brain tissue known to be rich in these receptors.

-

Assay Setup: In a 96-well plate, incubate the membrane preparations with a known radiolabeled ligand for each receptor of interest (e.g., [³H]-DAMGO for μ-opioid, [³H]-spiperone for D2 dopamine receptors) in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality and Interpretation:

A low Ki value for a particular receptor suggests a high binding affinity and indicates a potential direct interaction. This result provides the initial "hit" and justifies progression to functional assays for that specific receptor. The absence of significant binding would suggest that our initial hypotheses are incorrect, prompting a broader, unbiased screening approach.

Data Presentation: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| μ-Opioid | [³H]-DAMGO | Experimental Value |

| δ-Opioid | [³H]-DPDPE | Experimental Value |

| κ-Opioid | [³H]-U69,593 | Experimental Value |

| Dopamine D1 | [³H]-SCH23390 | Experimental Value |

| Dopamine D2 | [³H]-Spiperone | Experimental Value |

Phase 2: Functional Characterization of "Hits"

Once a direct binding interaction is confirmed, the next critical step is to determine the functional consequence of this binding – is this compound an agonist, an antagonist, or an inverse agonist?

Experimental Protocol 2: cAMP Accumulation Assay

This assay is a classic method to determine the functional activity of compounds that interact with G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-μ-opioid) that also expresses a reporter system for cAMP levels (e.g., CRE-luciferase) or utilize a cAMP-detecting antibody-based ELISA.

-

Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the resulting changes in intracellular cAMP levels. A decrease in cAMP for Gi-coupled receptors (e.g., opioid, D2) or an increase for Gs-coupled receptors (e.g., D1) indicates agonist activity.

-

Antagonist Mode: Co-treat the cells with a known agonist for the receptor and increasing concentrations of this compound. If this compound is an antagonist, it will block the effect of the known agonist on cAMP levels.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Causality and Interpretation:

These results will functionally classify this compound at its target receptor. This information is critical for predicting its potential physiological effects. For example, an agonist at the μ-opioid receptor would be predicted to have analgesic properties.

Experimental Workflow: From Binding to Function

Caption: Investigative workflow for this compound's mechanism of action.

Phase 3: Delineating Downstream Signaling Pathways

Understanding which intracellular signaling cascades are activated or inhibited by this compound provides a deeper mechanistic insight.

Experimental Protocol 3: Western Blotting for Signaling Protein Phosphorylation

This technique allows for the detection of the activation state of key signaling proteins downstream of receptor activation.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing the target receptor with this compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., p-ERK, p-Akt) and total protein as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the change in protein phosphorylation.

Causality and Interpretation:

Activation of specific signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, can provide clues about the potential cellular responses to this compound, such as proliferation, survival, or differentiation.

Hypothesized Signaling Pathway for a Gi-Coupled Receptor

Caption: Hypothesized signaling cascade for this compound at a Gi-coupled receptor.

Part 3: In Vivo Validation and Therapeutic Potential

The culmination of in vitro studies must be validated in a living organism to understand the physiological relevance of the observed molecular mechanisms.

Experimental Protocol 4: Animal Models of Pain and Inflammation

If this compound demonstrates agonist activity at opioid receptors, its analgesic potential should be evaluated.

Methodology (Hot Plate Test for Analgesia):

-

Animal Acclimation: Acclimate mice or rats to the testing apparatus.

-

Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw) on a heated surface.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At various time points after drug administration, re-measure the pain response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline to determine the analgesic effect.

Causality and Interpretation:

A significant increase in pain response latency would provide in vivo evidence for the analgesic effects of this compound, corroborating the in vitro findings.

Conclusion

This technical guide provides a logical and comprehensive roadmap for the systematic investigation of the mechanism of action of this compound. By adhering to the principles of scientific integrity and employing a multi-faceted experimental approach, we can move from the current state of limited knowledge to a thorough understanding of this compound's pharmacological profile. The insights gained from this research will be invaluable for assessing its therapeutic potential and guiding future drug development efforts.

References

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647–662. Available from: [Link]

-

Li, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1369317. Available from: [Link]

-

Facchini, P. J., & De Luca, V. (2008). Evolutionary and cellular webs in benzylisoquinoline alkaloid biosynthesis. Phytochemistry, 69(1), 7-20. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wen, J., et al. (2022). Benzylisoquinoline Alkaloids from the Stems of Limacia scandens and Their Potential as Autophagy Inhibitors. Molecules, 27(21), 7389. Available from: [Link]

-

Chen, Y., et al. (2024). Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos. Molecules, 29(3), 678. Available from: [Link]

-

Taylor & Francis. (n.d.). Benzylisoquinoline alkaloids – Knowledge and References. Available from: [Link]

-

Saha, M., et al. (2000). Dopamine interacts directly with its D3 and D2 receptors on normal human T cells, and activates beta1 integrin function. Journal of Immunology, 165(1), 245-253. Available from: [Link]

-

Kabbani, N., & Levenson, R. (2007). Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development. Current Drug Discovery Technologies, 4(1), 13-17. Available from: [Link]

-

Wikipedia. (2024, January 12). Opioid. In Wikipedia. Available from: [Link]

-

Neves, B. J., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Molecules, 23(12), 3292. Available from: [Link]

-

Al-Harthi, L. (2024). Pharmacogenomics and Opioid Efficacy in Sickle Cell Disease. International Journal of Molecular Sciences, 25(2), 1111. Available from: [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. Available from: [Link]

-

Joyce, J. N., & Marshall, J. F. (1987). Characterization of dopamine receptor binding sites in the subthalamic nucleus. Brain Research, 417(2), 323-326. Available from: [Link]

-

Dhaliwal, A., & Gupta, M. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Dutra, J. C., et al. (2022). Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. Molecules, 27(19), 6537. Available from: [Link]

-

Lenart, A. M., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(2), 1011. Available from: [Link]

-

Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Research, 31(10), 1130-1133. Available from: [Link]

-

Neve, K. A., & Seamans, J. K. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. Available from: [Link]

-

El-Kashef, D., & El-Kenawy, A. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Pharmaceuticals, 15(4), 493. Available from: [Link]

Sources

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic inducement of neuronal cells by codeine: possible role of disrupted redox state and caspase 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of codeine on CYP450 isoform activity of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid - Wikipedia [en.wikipedia.org]

- 6. Codeine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

A Technical Guide to the In Vitro Biological Activity of dl-Codamine Enantiomers: A Framework for Investigation

This technical guide provides a comprehensive framework for the investigation of the in vitro biological activities of the enantiomers of the tetrahydroisoquinoline alkaloid, dl-Codamine. While specific experimental data on the individual enantiomers of codamine are not yet extensively published, this document synthesizes established methodologies and knowledge from the broader class of isoquinoline alkaloids to propose a robust scientific approach. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chiral molecule.

Introduction: The Significance of Chirality in Isoquinoline Alkaloids

Isoquinoline alkaloids are a diverse and pharmacologically significant class of natural products, with prominent members including morphine and codeine.[1] These molecules are biosynthesized from phenylalanine or tyrosine and are characterized by an isoquinoline or tetrahydroisoquinoline core structure.[1] A key feature of many of these compounds is the presence of one or more chiral centers, which gives rise to stereoisomers with potentially distinct biological activities. The tetrahydroisoquinoline skeleton, which forms the core of codamine, is a crucial pharmacophore in numerous biologically active molecules.[1]

This compound, chemically known as 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, is a benzylisoquinoline alkaloid found in plants such as Papaver somniferum.[2][3] As a chiral molecule, it exists as a racemic mixture of two enantiomers: (+)-codamine and (-)-codamine. The differential pharmacology of enantiomers is a well-established principle in drug development. For the related compound codeine, the l-isomer is a potent agonist at opioid receptors, responsible for its analgesic effects, while the d-isomer is significantly less active at these receptors and exhibits different pharmacological properties.[4] This underscores the critical importance of separating and individually characterizing the enantiomers of this compound to fully understand their therapeutic potential and potential liabilities.

This guide will outline a systematic approach to the synthesis, chiral resolution, and in vitro biological evaluation of the enantiomers of this compound, focusing on cytotoxicity, antimicrobial activity, and enzyme inhibition.

Synthesis and Chiral Resolution of this compound

A robust and reproducible supply of enantiomerically pure (+)- and (-)-codamine is the essential starting point for any biological investigation. The following sections outline a plausible synthetic and resolution strategy based on established methods for related tetrahydroisoquinoline alkaloids.[5][6]

Proposed Synthesis of this compound

A common and effective method for the synthesis of 1-benzyl-tetrahydroisoquinolines like codamine is the Bischler-Napieralski reaction followed by reduction. The general workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound (Racemic Mixture)

-

Amide Formation: React homoveratrylamine with 3,4-dimethoxyphenylacetic acid in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) to form the corresponding amide intermediate.

-

Bischler-Napieralski Cyclization: Treat the amide intermediate with a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling point solvent like toluene or xylene, under reflux, to yield the dihydroisoquinoline intermediate.

-

Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol to yield this compound.

-

Purification: Purify the final product by column chromatography on silica gel.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral resolution of tetrahydroisoquinoline alkaloids is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5] High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for both analytical and preparative-scale separation.[1]

Protocol: Chiral Resolution of this compound by Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid resolving agent, such as (+)- or (-)-tartaric acid or (+)-dibenzoyl-D-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out of the solution first.

-

Isolation and Liberation of the Free Base: Collect the crystals by filtration. Liberate the free base of the single enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide or ammonium hydroxide) and extracting it into an organic solvent.

-

Recovery of the Other Enantiomer: The other enantiomer will remain in the mother liquor. It can be recovered by evaporation of the solvent, liberation of the free base, and subsequent crystallization with the opposing enantiomer of the chiral resolving agent.

-

Purity Assessment: Determine the enantiomeric excess of each separated enantiomer using chiral HPLC.

In Vitro Biological Activity Evaluation

The following sections detail proposed experimental protocols for assessing the cytotoxicity, antimicrobial activity, and enzyme inhibitory potential of the individual codamine enantiomers.

Cytotoxicity Assessment

The potential of a compound to inhibit the growth of or kill cancer cells is a primary screen for anticancer drug discovery. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (+)-codamine, (-)-codamine, and this compound. Treat the cells with a range of concentrations of each compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer and the racemate.

Hypothetical Comparative Cytotoxicity Data for this compound Enantiomers

| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |

| (+)-Codamine | HeLa | 25.5 |

| (-)-Codamine | HeLa | 10.2 |

| This compound | HeLa | 18.7 |

| (+)-Codamine | MCF-7 | 30.1 |

| (-)-Codamine | MCF-7 | 15.8 |

| This compound | MCF-7 | 22.4 |

| (+)-Codamine | Fibroblast | > 100 |

| (-)-Codamine | Fibroblast | 85.3 |

| This compound | Fibroblast | > 100 |

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of (+)-codamine, (-)-codamine, and this compound in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Comparative Antimicrobial Activity of this compound Enantiomers

| Compound | Bacterial Strain | MIC (µg/mL) [Hypothetical] |

| (+)-Codamine | S. aureus | 64 |

| (-)-Codamine | S. aureus | 16 |

| This compound | S. aureus | 32 |

| (+)-Codamine | E. coli | > 128 |

| (-)-Codamine | E. coli | 64 |

| This compound | E. coli | 128 |

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given the structural similarity of codamine to codeine, which is metabolized by cytochrome P450 enzymes, and the general ability of alkaloids to interact with various enzymes, screening for enzyme inhibitory activity is a logical step.[7] A relevant target for initial screening could be an enzyme involved in neurotransmission or inflammation, such as acetylcholinesterase (AChE) or cyclooxygenase (COX).

Caption: General principle of an enzyme inhibition assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of (+)-codamine, (-)-codamine, or this compound. Include a positive control (e.g., galantamine) and a negative control (no inhibitor).

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding the substrate ATCI.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compounds. Determine the IC₅₀ value for each enantiomer and the racemate.

Hypothetical Comparative AChE Inhibitory Activity of this compound Enantiomers

| Compound | IC₅₀ (µM) [Hypothetical] |

| (+)-Codamine | 55.2 |

| (-)-Codamine | 12.8 |

| This compound | 30.5 |

Conclusion and Future Directions